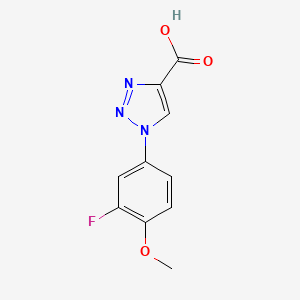![molecular formula C10H18ClF2N B6147243 9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride CAS No. 1781189-10-3](/img/no-structure.png)
9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride is a chemical compound with the molecular formula C10H18ClF2N . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride consists of a spirocyclic structure with two fluorine atoms attached to the ninth carbon . The InChI code for this compound is 1S/C10H17F2N/c11-10(12)6-4-9(5-7-10)3-1-2-8-13-9/h13H,1-8H2 .Safety and Hazards
The safety data sheet for 9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
The primary target of 9,9-difluoro-3-azaspiro[5Similar compounds such as 3,9-diazaspiro[55]undecane-based compounds have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists . GABAARs are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
The exact mode of action of 9,9-difluoro-3-azaspiro[5If it acts similarly to the aforementioned 3,9-diazaspiro[5.5]undecane-based compounds, it may function as a competitive antagonist at GABAARs . This means it would bind to the same site as GABA, preventing GABA from exerting its inhibitory effect and thus increasing neuronal excitability.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 9,9-difluoro-3-azaspiro[5Similar compounds have been reported to show low cellular membrane permeability , which could impact their absorption and distribution.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride involves the reaction of 1,6-difluorohexane with 1,5-diaminopentane to form 9,9-difluoro-3-azaspiro[5.5]undecane, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1,6-difluorohexane", "1,5-diaminopentane", "Hydrochloric acid" ], "Reaction": [ "Step 1: 1,6-difluorohexane is reacted with 1,5-diaminopentane in the presence of a catalyst to form 9,9-difluoro-3-azaspiro[5.5]undecane.", "Step 2: The resulting 9,9-difluoro-3-azaspiro[5.5]undecane is then reacted with hydrochloric acid to form the hydrochloride salt of the compound." ] } | |
CAS RN |
1781189-10-3 |
Product Name |
9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride |
Molecular Formula |
C10H18ClF2N |
Molecular Weight |
225.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-difluoro-6-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol](/img/structure/B6147179.png)
